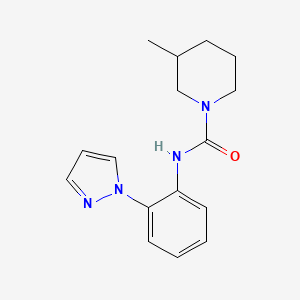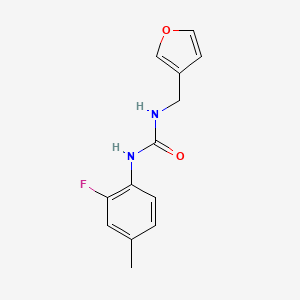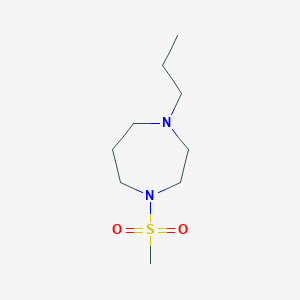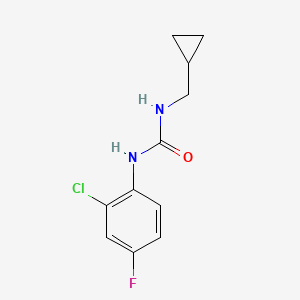![molecular formula C17H17NO2S B7527038 [4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)
[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MPTM and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MPTM is not fully understood, but it is believed to involve the modulation of various signaling pathways in the central nervous system. MPTM has been shown to interact with various receptors, including dopamine receptors, serotonin receptors, and nicotinic acetylcholine receptors. These interactions result in the modulation of neurotransmitter release and the regulation of neuronal activity.
Biochemical and Physiological Effects:
MPTM has been shown to have significant biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the induction of neuroprotective effects. MPTM has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In addition, MPTM has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MPTM has several advantages for lab experiments, including its high solubility in water and its ability to cross the blood-brain barrier. However, MPTM also has several limitations, including its relatively low potency and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of MPTM, including the investigation of its potential as a therapeutic agent for the treatment of various diseases, the development of more potent analogs of MPTM, and the exploration of its potential applications in synthetic biology. In addition, further studies are needed to fully understand the mechanism of action of MPTM and its effects on the central nervous system.
Méthodes De Synthèse
The synthesis of MPTM involves the reaction of 4-methoxybenzaldehyde with 2-acetylthiophene in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrochloric acid and sodium borohydride to obtain MPTM. The yield of this reaction is typically around 70-80%.
Applications De Recherche Scientifique
MPTM has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and synthetic biology. In medicinal chemistry, MPTM has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuropharmacology, MPTM has been shown to have significant effects on the central nervous system, including the modulation of neurotransmitter release and the regulation of neuronal activity. In synthetic biology, MPTM has been used as a building block for the construction of novel molecular architectures.
Propriétés
IUPAC Name |
[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-20-15-6-4-13(5-7-15)14-8-10-18(11-9-14)17(19)16-3-2-12-21-16/h2-8,12H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFPDWKFHUEMBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CCN(CC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydroindole](/img/structure/B7526956.png)



![5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7526981.png)





![N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea](/img/structure/B7527053.png)
![5-[(4-fluorophenoxy)methyl]-N-(5-methyl-1H-pyrazol-3-yl)furan-2-carboxamide](/img/structure/B7527058.png)
![3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527060.png)
